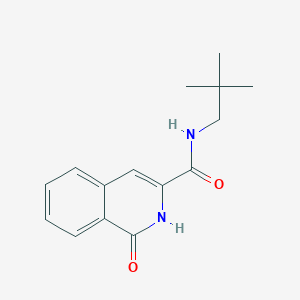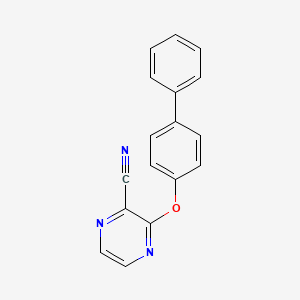![molecular formula C14H21N3O B7566507 [4-(2-Methylpropyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7566507.png)
[4-(2-Methylpropyl)piperazin-1-yl]-pyridin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Methylpropyl)piperazin-1-yl]-pyridin-4-ylmethanone is a chemical compound that has been used in various scientific research applications. It is also known as MPMP and is a member of the piperazine family of compounds. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied.
Mecanismo De Acción
The mechanism of action of [4-(2-Methylpropyl)piperazin-1-yl]-pyridin-4-ylmethanone is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter release in the brain. The compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
[4-(2-Methylpropyl)piperazin-1-yl]-pyridin-4-ylmethanone has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been shown to have anxiolytic and sedative properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(2-Methylpropyl)piperazin-1-yl]-pyridin-4-ylmethanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in medicinal chemistry research. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on [4-(2-Methylpropyl)piperazin-1-yl]-pyridin-4-ylmethanone. One area of research is the development of new drugs based on the compound's structure. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on neurotransmitter release in the brain.
Métodos De Síntesis
[4-(2-Methylpropyl)piperazin-1-yl]-pyridin-4-ylmethanone can be synthesized using various methods. One of the most common methods is the reaction of 4-chloro-3-nitropyridine with 2-methylpropylpiperazine in the presence of a reducing agent such as iron powder. The resulting product is then treated with a reducing agent such as sodium borohydride to yield [4-(2-Methylpropyl)piperazin-1-yl]-pyridin-4-ylmethanone.
Aplicaciones Científicas De Investigación
[4-(2-Methylpropyl)piperazin-1-yl]-pyridin-4-ylmethanone has been used in various scientific research applications. One of the most common applications is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of new drugs. The compound has also been used in the development of new pesticides and herbicides.
Propiedades
IUPAC Name |
[4-(2-methylpropyl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-12(2)11-16-7-9-17(10-8-16)14(18)13-3-5-15-6-4-13/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTNRHASUKRYIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

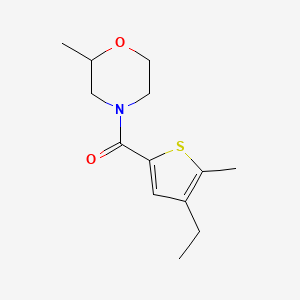
![N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B7566435.png)
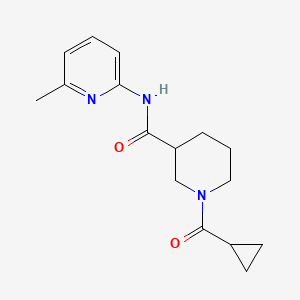
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7566445.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7566451.png)

![3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7566465.png)
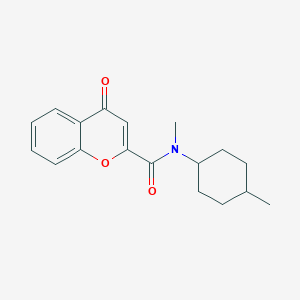

![2-(2-Methylphenyl)-1-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethanone](/img/structure/B7566479.png)
![N-[1-(furan-2-yl)ethyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7566486.png)
![4-[(E)-2-pyridin-2-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7566494.png)
